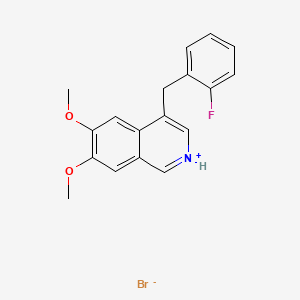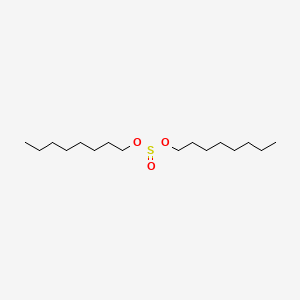
(1S)-1-C-(4-Carboxythiazolidin-2-yl)-D-arabinitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of a suitable thiazolidine precursor with a pentahydroxypentyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts or enzyme-mediated synthesis can also be explored to achieve higher specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and thiazolidine ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid: shares similarities with other thiazolidine derivatives and polyhydroxylated compounds.
Thiazolidine-4-carboxylic acid: A simpler compound with a similar core structure but lacking the pentahydroxypentyl group.
Pentahydroxypentyl derivatives: Compounds with similar hydroxyl group arrangements but different core structures.
Uniqueness
The uniqueness of 2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid lies in its combination of a thiazolidine ring with a pentahydroxypentyl group, providing a distinct set of chemical and biological properties that are not found in simpler or less functionalized analogs.
Propriétés
Numéro CAS |
17205-71-9 |
|---|---|
Formule moléculaire |
C9H17NO7S |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
2-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5-,6+,7+,8?/m1/s1 |
Clé InChI |
JEPVUMTVFPQKQE-ABJQUXTLSA-N |
SMILES isomérique |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES canonique |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

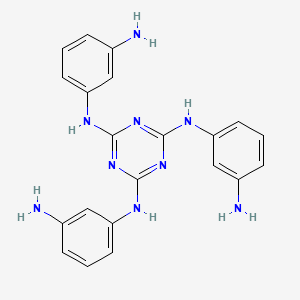
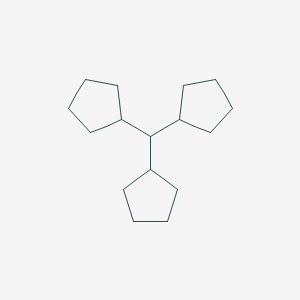

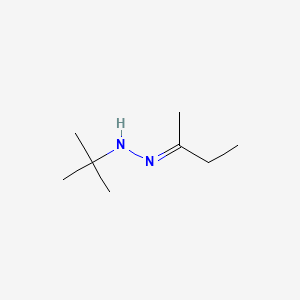

![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
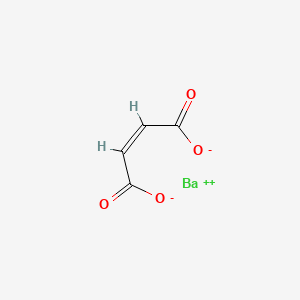
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
